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Compound of Interest

Compound Name: 3-Oxopropanenitrile

Cat. No.: B1221605 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 3-
Oxopropanenitrile (also known as cyanoacetaldehyde), a key building block in organic

synthesis. Due to the limited availability of direct experimental spectra for the parent

compound, this guide incorporates data from closely related derivatives and predicted values to

offer a thorough analytical profile. The information herein is intended to support identification,

characterization, and quality control in research and development settings.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a fundamental technique for elucidating the carbon-hydrogen framework

of a molecule. While experimental spectra for 3-Oxopropanenitrile are not readily available in

public databases, data from its derivatives provide valuable insights into the expected chemical

shifts.

¹H NMR Spectroscopy: The proton NMR spectrum of 3-Oxopropanenitrile is expected to be

simple, primarily showing signals for the methylene (-CH₂-) and aldehydic (-CHO) protons. In

derivatives of 3-Oxopropanenitrile, the methylene protons adjacent to the carbonyl and nitrile

groups typically appear as a singlet in the range of δ 3.80-3.87 ppm[1]. The aldehydic proton is

expected to be significantly deshielded, appearing further downfield.

¹³C NMR Spectroscopy: The carbon NMR spectrum provides key information about the carbon

skeleton. Based on data from derivatives, the characteristic chemical shifts for the functional
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groups in a 3-Oxopropanenitrile framework are as follows: the nitrile carbon (C≡N) resonates

in the region of δ 114-120 ppm, and the carbonyl carbon (C=O) is typically found further

downfield around δ 180 ppm[1]. The methylene carbon (-CH₂-) signal is also expected in the

spectrum.

Table 1: Summary of NMR Spectroscopic Data for 3-Oxopropanenitrile Derivatives

Nucleus Functional Group
Typical Chemical Shift (δ,
ppm)

¹H Methylene (-CH₂-) 3.80 - 3.87[1]

¹³C Carbonyl (C=O) ~180[1]

¹³C Nitrile (C≡N) 114 - 120[1]

Infrared (IR) Spectroscopy
Infrared spectroscopy is a powerful tool for the identification of functional groups. The gas-

phase IR spectrum of 3-Oxopropanenitrile has been recorded and analyzed, providing

valuable data for its characterization. The key vibrational frequencies are associated with the

nitrile, carbonyl, and C-H bonds.

Table 2: Summary of IR Spectroscopic Data for 3-Oxopropanenitrile

Functional Group Vibrational Mode
Typical Absorption Range
(cm⁻¹)

C≡N Stretch 2260 - 2220

C=O Stretch 1740 - 1690

C-H Stretch 3000 - 2800

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a compound. For 3-Oxopropanenitrile (C₃H₃NO, Molecular Weight: 69.06 g/mol ), the mass
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spectrum would show a molecular ion peak and various fragment ions. While a specific

experimental mass spectrum for the parent compound is not detailed in the readily available

literature, general fragmentation patterns for aldehydes and nitriles can be predicted. Common

fragmentation would likely involve the loss of small, stable molecules or radicals such as CO,

HCN, or CHO.

Table 3: Predicted Mass Spectrometry Data for 3-Oxopropanenitrile

m/z Proposed Fragment

69 [M]⁺ (Molecular Ion)

41 [M - CO]⁺

42 [M - HCN]⁺

40 [M - CHO]⁺

Experimental Protocols
Detailed experimental protocols for acquiring spectroscopic data are crucial for reproducibility.

The following are generalized protocols that can be adapted for the analysis of 3-
Oxopropanenitrile.

NMR Spectroscopy
Sample Preparation: Dissolve approximately 5-10 mg of the compound in a suitable

deuterated solvent (e.g., CDCl₃, DMSO-d₆) to a final volume of 0.6-0.7 mL in a 5 mm NMR

tube. Add a small amount of an internal standard (e.g., tetramethylsilane, TMS) for

referencing the chemical shifts to 0 ppm.

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).

Data Acquisition: Acquire ¹H and ¹³C NMR spectra at room temperature. For ¹³C NMR, a

proton-decoupled experiment is typically performed to simplify the spectrum to single lines

for each unique carbon.
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Data Processing: Process the raw data (Free Induction Decay) using appropriate software.

This includes Fourier transformation, phase correction, baseline correction, and referencing

to the internal standard.

IR Spectroscopy
Sample Preparation: For a liquid sample, a thin film can be prepared between two salt plates

(e.g., NaCl or KBr). For a solid sample, a KBr pellet can be prepared by grinding a small

amount of the sample with dry KBr and pressing the mixture into a translucent disk.

Alternatively, a Nujol mull can be prepared. For gas-phase spectroscopy, the sample is

introduced into a gas cell.

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

Data Acquisition: Record the spectrum over the mid-infrared range (typically 4000-400 cm⁻¹).

A background spectrum of the empty sample holder (or pure solvent) should be recorded

and subtracted from the sample spectrum.

Data Analysis: Identify the characteristic absorption bands and assign them to the

corresponding functional groups.

Mass Spectrometry
Sample Preparation: Dissolve a small amount of the sample in a volatile solvent (e.g.,

methanol, acetonitrile). The concentration should be in the low ppm or ppb range, depending

on the sensitivity of the instrument.

Instrumentation: Employ a mass spectrometer equipped with a suitable ionization source

(e.g., Electron Ionization - EI, Electrospray Ionization - ESI). For volatile compounds like 3-
Oxopropanenitrile, Gas Chromatography-Mass Spectrometry (GC-MS) with an EI source is

a common technique.

Data Acquisition: Acquire the mass spectrum over a suitable mass-to-charge (m/z) range.

Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to

deduce the structure of the compound.
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Visualization of Analytical Workflow
The following diagram illustrates a typical workflow for the comprehensive spectroscopic

analysis of an organic compound like 3-Oxopropanenitrile.
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Caption: Spectroscopic Analysis Workflow for 3-Oxopropanenitrile.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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